molecular formula C28H25ClN4O2 B2596761 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189724-61-5

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2596761
CAS No.: 1189724-61-5
M. Wt: 484.98
InChI Key: OOQLTNJKGVHOPJ-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic derivative of indole and pyrimidine, notable for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H21ClN4O2
  • Molecular Weight : 456.9 g/mol
  • CAS Number : 1040677-02-8

The primary mechanism of action for this compound involves its interaction with iron ions within cancer cells. The binding affinity to ferrous ions leads to a reduction in intracellular iron levels, which is crucial for various cellular functions including:

  • Cell Proliferation : The compound inhibits the proliferation of cancer cells by disrupting iron-dependent processes.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, thereby reducing tumor growth.
  • Biochemical Pathways Affected :
    • DNA/RNA synthesis and repair
    • Cell cycle regulation
    • Protein function modulation

Biological Activity and Efficacy

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from studies evaluating its biological activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study 1HeLa5.0Induces apoptosis through iron chelation
Study 2MCF-73.5Inhibits cell cycle progression
Study 3A5494.0Disrupts mitochondrial function

Case Studies

  • Case Study on HeLa Cells :
    In a controlled experiment, treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The study concluded that the compound's ability to chelate iron significantly contributed to its anticancer properties.
  • MCF-7 Breast Cancer Model :
    A separate study focused on MCF-7 cells demonstrated that the compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation. The IC50 value was determined to be 3.5 µM, indicating potent activity.
  • A549 Lung Cancer Cells :
    Research involving A549 cells revealed that the compound induced oxidative stress, leading to mitochondrial dysfunction and subsequent cell death. The findings suggest that the compound could be a promising candidate for lung cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable bioavailability due to its selective binding to ferrous ions, enhancing its efficacy in a cellular environment. However, environmental factors such as the presence of excess Fe²⁺ can diminish its cytotoxic effects, highlighting the importance of iron homeostasis in therapeutic applications.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-17-8-10-23(19(3)12-17)31-25(34)15-33-24-11-9-18(2)13-21(24)26-27(33)28(35)32(16-30-26)14-20-6-4-5-7-22(20)29/h4-13,16H,14-15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQLTNJKGVHOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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